Milrinone-d3

Descripción general

Descripción

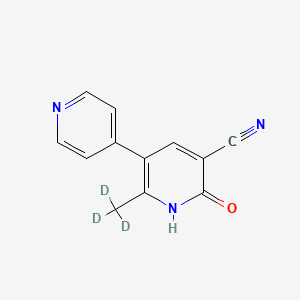

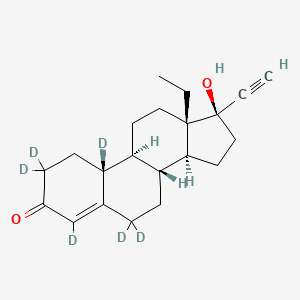

Milrinona-d3 es una forma deuterada de milrinona, un inhibidor de la fosfodiesterasa 3 utilizado principalmente como vasodilatador pulmonar y agente inotrópico en el tratamiento de la insuficiencia cardíaca. La versión deuterada, Milrinona-d3, se utiliza a menudo en la investigación científica para estudiar la farmacocinética y la farmacodinámica de la milrinona debido a su etiquetado con isótopos estables.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de milrinona implica la reacción de 1-(4-piridil)-2-acetona con alfa-(sustituido metileno) cianoacetamida en condiciones alcalinas. Esta reacción se lleva a cabo típicamente calentando los reactivos, lo que da como resultado la formación de milrinona . El método de preparación para Milrinona-d3 implicaría el uso de reactivos deuterados para incorporar átomos de deuterio en el producto final.

Métodos de Producción Industrial

La producción industrial de milrinona sigue una ruta sintética similar, pero se optimiza para la producción a gran escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final. El uso de reactivos deuterados en la producción industrial de Milrinona-d3 requeriría pasos adicionales para asegurar la incorporación de átomos de deuterio.

Análisis De Reacciones Químicas

Tipos de Reacciones

Milrinona-d3, al igual que la milrinona, experimenta diversas reacciones químicas, entre ellas:

Oxidación: La milrinona puede oxidarse en ciertas condiciones, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la milrinona en sus formas reducidas.

Sustitución: La milrinona puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos en las reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la milrinona puede llevar a la formación de derivados hidroxilados, mientras que la reducción puede producir formas reducidas del compuesto.

Aplicaciones Científicas De Investigación

Milrinona-d3 se utiliza ampliamente en la investigación científica debido a su etiquetado con isótopos estables. Algunas de sus aplicaciones incluyen:

Estudios Farmacocinéticos: Milrinona-d3 se utiliza para estudiar la absorción, distribución, metabolismo y excreción de la milrinona en el cuerpo.

Estudios Farmacodinámicos: Los investigadores utilizan Milrinona-d3 para investigar los efectos de la milrinona en diversos procesos fisiológicos.

Investigación Biológica: Milrinona-d3 se utiliza en estudios que involucran la función cardíaca y la relajación vascular.

Investigación Médica: El compuesto se utiliza para explorar nuevas aplicaciones terapéuticas y para comprender los mecanismos de acción de la milrinona.

Aplicaciones Industriales: Milrinona-d3 se utiliza en el desarrollo de nuevas formulaciones y sistemas de administración de fármacos.

Mecanismo De Acción

Milrinona-d3, al igual que la milrinona, ejerce sus efectos inhibiendo la fosfodiesterasa 3. Esta inhibición previene la degradación del monofosfato cíclico de adenosina (cAMP), lo que lleva a una mayor activación de la proteína quinasa A (PKA). PKA fosforila diversos componentes dentro de las células cardíacas, mejorando la contractilidad y promoviendo la vasodilatación . Los objetivos moleculares y las vías implicadas incluyen la vía de señalización β-adrenérgica y la cascada de señalización cAMP-PKA.

Comparación Con Compuestos Similares

Milrinona-d3 se puede comparar con otros inhibidores de la fosfodiesterasa, como:

Amrinona: Otro derivado de la bipiridina con efectos inotrópicos y vasodilatadores similares.

Dobutamina: Una amina simpaticomimética utilizada en el tratamiento de la insuficiencia cardíaca, que actúa a través de los receptores β-adrenérgicos.

Enoximona: Un inhibidor de la fosfodiesterasa con aplicaciones terapéuticas similares.

Unicidad

Milrinona-d3 es única debido a su etiquetado con isótopos estables, lo que la hace particularmente útil en estudios farmacocinéticos y farmacodinámicos. Este etiquetado permite un seguimiento y análisis precisos del compuesto en sistemas biológicos, proporcionando información valiosa sobre su comportamiento y efectos.

Propiedades

IUPAC Name |

2-oxo-5-pyridin-4-yl-6-(trideuteriomethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRHRDRVRGEVNW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B8070026.png)

![methyl (1S,15R,17S,18S)-17-ethyl-6-[(1S,12R,14R,15Z,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B8070048.png)

![6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B8070059.png)

![(3R,5S,6R,7R,9R,12R,13S)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B8070076.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonicacid](/img/structure/B8070108.png)

![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/structure/B8070136.png)

![(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione;(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B8070142.png)